(4Z)-4-{[(2,6-dimethylphenyl)amino]methylidene}-3-methyl-1-phenyl-4,5-dihydro-1H-pyrazol-5-one
説明
特性
IUPAC Name |
4-[(2,6-dimethylphenyl)iminomethyl]-5-methyl-2-phenyl-1H-pyrazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O/c1-13-8-7-9-14(2)18(13)20-12-17-15(3)21-22(19(17)23)16-10-5-4-6-11-16/h4-12,21H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNAFNBLBIQXPGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)N=CC2=C(NN(C2=O)C3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
The compound (4Z)-4-{[(2,6-dimethylphenyl)amino]methylidene}-3-methyl-1-phenyl-4,5-dihydro-1H-pyrazol-5-one, identified by its CAS number 320424-83-7, is a member of the pyrazole family, known for its diverse biological activities. Pyrazoles have been extensively studied for their pharmacological potential, including anti-inflammatory, anticancer, and antimicrobial properties. This article explores the biological activity of this specific compound, supported by relevant data tables and case studies.
- Molecular Formula : C19H19N3O
- Molecular Weight : 303.37 g/mol
- Structure : The compound features a pyrazolone core substituted with a dimethylphenyl amino group and a phenyl group.
1. Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of various pyrazole derivatives. For instance, compounds similar to (4Z)-4-{[(2,6-dimethylphenyl)amino]methylidene}-3-methyl-1-phenyl-4,5-dihydro-1H-pyrazol-5-one have shown significant activity against bacterial strains such as E. coli and S. aureus.
| Compound | Bacterial Strain | Activity (Zone of Inhibition in mm) |
|---|---|---|
| 1 | E. coli | 18 |
| 2 | S. aureus | 20 |
| 3 | Pseudomonas aeruginosa | 15 |
These results suggest that modifications in the pyrazole structure can enhance antimicrobial efficacy.
2. Anti-inflammatory Activity
Pyrazole derivatives are known for their anti-inflammatory effects. Studies indicate that compounds with similar structures to (4Z)-4-{[(2,6-dimethylphenyl)amino]methylidene}-3-methyl-1-phenyl-4,5-dihydro-1H-pyrazol-5-one exhibit significant inhibition of pro-inflammatory cytokines.
| Compound | TNF-α Inhibition (%) | IL-6 Inhibition (%) |
|---|---|---|
| A | 76 | 86 |
| B | 61 | 75 |
In these studies, the tested compounds demonstrated comparable efficacy to standard anti-inflammatory drugs such as dexamethasone.
3. Anticancer Activity
The anticancer potential of pyrazole derivatives has been widely documented. For example, compounds derived from the pyrazolone framework have shown promising results in inhibiting cancer cell proliferation.
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| C | MCF7 (Breast Cancer) | 15 |
| D | A549 (Lung Cancer) | 12 |
These findings indicate that the compound may possess significant anticancer properties worth further exploration.
The biological activities of (4Z)-4-{[(2,6-dimethylphenyl)amino]methylidene}-3-methyl-1-phenyl-4,5-dihydro-1H-pyrazol-5-one can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Pyrazoles can inhibit key enzymes involved in inflammation and cancer progression.
- Cytokine Modulation : They may downregulate pro-inflammatory cytokines like TNF-α and IL-6.
Case Study 1: Anti-inflammatory Effects
A study conducted by Selvam et al. synthesized a series of pyrazole derivatives and tested their anti-inflammatory activity using carrageenan-induced edema models in mice. The results indicated that selected compounds exhibited significant reduction in edema comparable to indomethacin.
Case Study 2: Anticancer Potential
Research published in Europe PMC evaluated the cytotoxic effects of various pyrazole derivatives on different cancer cell lines. The study found that certain modifications led to enhanced activity against breast and lung cancer cells.
類似化合物との比較
Comparison with Similar Pyrazolone Derivatives
Structural Modifications and Substituent Effects
Pyrazolone derivatives are highly tunable via substitution at positions 1, 3, and 3. Below is a comparative analysis of key analogs:
Table 1: Structural and Molecular Comparison
Key Observations:
Electron-withdrawing groups (e.g., CF3 in ) increase electrophilicity at the pyrazolone core, whereas electron-donating groups (e.g., methyl in ) may enhance stability.
Hydrogen Bonding and Crystal Packing: The compound in exhibits intramolecular N–H···O hydrogen bonding, which stabilizes its conformation and influences solubility. The target compound may lack such interactions due to the absence of an amino group adjacent to the carbonyl. π–π stacking interactions (centroid–centroid separations of 3.6–3.9 Å in ) are common in these derivatives and may affect crystallinity.
Stereoelectronic Configurations :
- All compared compounds retain the Z-configuration at position 4, critical for maintaining planarity and conjugation across the pyrazolone system.
Physicochemical and Spectral Properties
Limited data are available for the target compound, but inferences can be drawn from analogs:
- Lipophilicity : Fluorinated () and trifluoromethylated () derivatives exhibit higher logP values compared to the target compound, suggesting enhanced membrane permeability.
- Thermal Stability : Steric hindrance from 2,6-dimethylphenyl in the target compound may improve thermal stability relative to less-substituted analogs.
Q & A
Q. What are the optimal synthetic routes for (4Z)-4-{[(2,6-dimethylphenyl)amino]methylidene}-3-methyl-1-phenyl-4,5-dihydro-1H-pyrazol-5-one, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves a multi-step approach, starting with the formation of the pyrazolone core via Vilsmeier–Haack or condensation reactions. Key steps include:
- Step 1: Reacting 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one with a Vilsmeier reagent (e.g., POCl₃/DMF) to introduce a formyl group at the 4-position .
- Step 2: Condensation with 2,6-dimethylaniline under reflux in ethanol or acetonitrile to form the Schiff base linkage.
- Optimization Parameters:
- Temperature: 70–80°C (reflux conditions).
- Catalysts: Acidic (e.g., glacial acetic acid) or basic (e.g., triethylamine) conditions to enhance imine formation.
- Solvent: Polar aprotic solvents (e.g., DMF) for higher yields .
- Analytical Validation: Confirm purity (>95%) via HPLC (C18 column, acetonitrile/water mobile phase) and structural integrity via ¹H/¹³C NMR (e.g., characteristic imine proton at δ 8.2–8.5 ppm) .
Q. How can the Z-configuration of the methylidene group be confirmed experimentally?
Methodological Answer: The Z-configuration is critical for biological activity and can be validated using:
- Nuclear Magnetic Resonance (NMR):
- X-ray Crystallography:
- Infrared (IR) Spectroscopy:
- Stretching frequencies for C=N bonds in Z-configurations appear at ~1600–1620 cm⁻¹, distinct from E-isomers .
Advanced Research Questions
Q. What strategies can resolve contradictions in spectroscopic data during structural characterization?
Methodological Answer: Discrepancies in NMR or mass spectrometry data often arise from impurities or tautomerism. Mitigation strategies include:
- Multi-Technique Cross-Validation:
- Combine 2D NMR (e.g., HSQC, HMBC) to assign proton-carbon correlations and confirm connectivity .
- High-resolution mass spectrometry (HRMS) to verify molecular formula (e.g., [M+H]⁺ calculated for C₂₀H₂₀N₃O: 318.1605) .
- Dynamic NMR Studies:
- Variable-temperature NMR to detect tautomeric equilibria (e.g., keto-enol shifts in pyrazolones) .
- Computational Chemistry:
Q. How can the reactivity of the methylidene group be exploited for functionalization?
Methodological Answer: The methylidene group (C=N) is a reactive site for:
- Nucleophilic Additions:
- React with Grignard reagents (e.g., MeMgBr) to form secondary amines. Use anhydrous THF at 0°C to prevent side reactions .
- Cycloadditions:
- [4+2] Diels-Alder reactions with dienes (e.g., cyclopentadiene) under thermal conditions (80–100°C) to generate polycyclic derivatives .
- Metal Coordination:
Q. What in vitro assays are suitable for evaluating its bioactivity, and how do structural analogs inform these studies?
Methodological Answer: Comparative studies with structurally similar compounds (Table 1) guide assay selection: Table 1: Bioactive Structural Analogs
| Compound | Core Structure | Reported Activity |
|---|---|---|
| 5-Fluoroindole derivatives | Indole-pyrazolone | Antitumor (IC₅₀: 2–10 µM) |
| 4-Methoxyphenylpyrazolone | Pyrazolone-aryl | Anti-inflammatory (COX-2 inhibition) |
| Target Compound | Pyrazolone-methylidene | Hypothesized kinase inhibition |
- Enzyme Inhibition Assays:
- Kinase inhibition (e.g., EGFR, VEGFR2) using fluorescence-based ADP-Glo™ assays .
- Cytotoxicity Screening:
- MTT assays on cancer cell lines (e.g., MCF-7, HeLa) with dose ranges of 1–100 µM .
- Molecular Docking:
- AutoDock Vina to predict binding modes against target proteins (e.g., PDB: 1M17) .
Q. How can computational methods elucidate the mechanism of action for this compound?
Methodological Answer:
- Molecular Dynamics (MD) Simulations:
- Simulate ligand-protein interactions over 100 ns trajectories (GROMACS) to assess binding stability .
- Pharmacophore Modeling:
- Identify essential features (e.g., hydrogen-bond acceptors, hydrophobic regions) using Schrödinger’s Phase .
- ADMET Prediction:
- SwissADME or pkCSM to estimate bioavailability, blood-brain barrier penetration, and toxicity risks .
Q. What experimental designs address discrepancies in biological activity across studies?
Methodological Answer: Contradictory bioactivity data may stem from assay conditions or compound stability. Solutions include:
- Standardized Protocols:
- Use identical cell lines (e.g., ATCC-certified) and serum-free media to minimize variability .
- Stability Studies:
- HPLC monitoring of compound degradation in PBS (pH 7.4) at 37°C over 24 hours .
- Metabolite Identification:
- LC-MS/MS to detect phase I/II metabolites in liver microsomes .
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